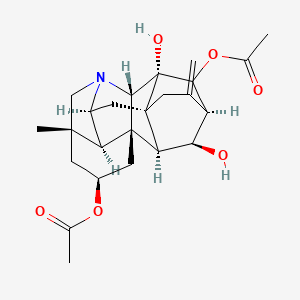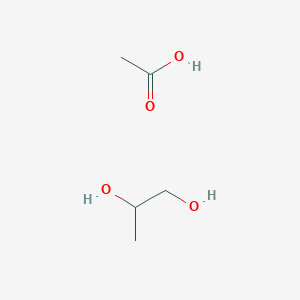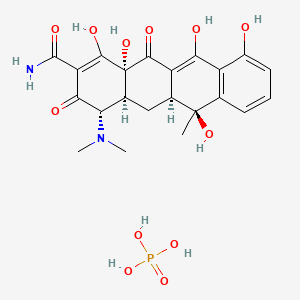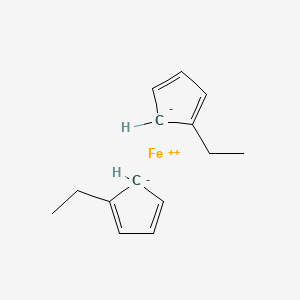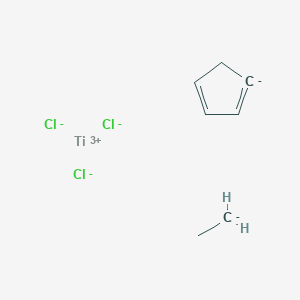
Adenosine 5'-monophosphate sodium salt
Übersicht
Beschreibung
Adenosine 5’-monophosphate sodium salt, also known as AMP, is a nucleotide that is widely distributed in nature . It is involved in the reactions of cellular energy transfers . It is also used for skin rejuvenation in dermatology and aesthetic dermatology .
Synthesis Analysis
Adenosine 5’-monophosphate sodium salt is formed by the cleavage of ATP to yield AMP and inorganic pyrophosphate as well as from IMP in 2 steps catalyzed by adenylosuccinate synthase and adenylosuccinate lyase . It can also be synthesized through pH control in the presence of Cu (II) and 4,4′-bipy .Molecular Structure Analysis
The molecular formula of Adenosine 5’-monophosphate sodium salt is C10H12N5Na2O7P . The molecular weight is 391.18 . The InChI key is QGXLVXZRPRRCRP-IDIVVRGQSA-L .Chemical Reactions Analysis
Adenosine-5’-monophosphate disodium salt is involved in the reactions of cellular energy transfers . It acts as an activator of a class of protein kinases known as AMP-activated protein kinase (AMPK) .Physical And Chemical Properties Analysis
Adenosine 5’-monophosphate sodium salt is a crystalline solid that is white in color . It is soluble in water . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Protein Kinase Activation
Adenosine 5’-monophosphate (5’-AMP) is an activator of a class of protein kinases known as AMP-activated protein kinase (AMPK) . AMPK is a key regulator of many cellular reactions such as glucose and lipid metabolism, protein synthesis, gene expression, and glucose transport .
RNA Amplification
5’-AMP is used in the amplification of RNA . This process is crucial in various biological research fields, including genomics and molecular biology.
Cell Culture Media Constituent
5’-AMP is used as a constituent of cell culture media such as Minimum Essential Medium (Alpha modification) . It provides necessary nutrients for cell growth and proliferation in vitro.
Sperm Motility Studies
5’-AMP has been used as a component of reactivation medium to reactivate mouse sperm extracted from caudae epididymides for sperm motility studies . This application is important in reproductive biology and fertility research.
Signal Amplification by Reversible Exchange (SABRE)
5’-AMP has been used as a substrate in the Signal Amplification by Reversible Exchange (SABRE) method to develop biocompatible SABRE hyperpolarization . This technique is used in nuclear magnetic resonance (NMR) spectroscopy to enhance signal strength.
Enzyme Assays
5’-AMP may be used as a substrate by a variety of enzymes such as AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase . It is used in enzyme assays to study the activity and function of these enzymes.
Therapeutic Hypothermia Induction
5’-AMP has been used to study its effects on the induction of therapeutic hypothermia and neuronal damage in a rat model of cardiac arrest (CA) and resuscitation . This research could potentially lead to new treatments for patients who have experienced cardiac arrest.
Food Science
5’ Adenosine Monophosphate has been used in the food industry to improve the physicochemical and sensory characteristics of sodium-reduced chicken . This is part of a broader effort to create healthier food options by reducing sodium content.
Wirkmechanismus
Target of Action
Adenosine 5’-monophosphate sodium salt primarily targets a class of protein kinases known as AMP-activated protein kinase (AMPK) . AMPK is a crucial energy sensor in cells and plays a significant role in maintaining cellular energy homeostasis .
Mode of Action
Adenosine 5’-monophosphate sodium salt acts as an activator of AMPK . It enhances the activity of T-cells, natural killer cells, and improves delayed cutaneous hypersensitivity . It also helps in resisting infectious agents like Staphylococcus aureus and Candida albicans . Furthermore, it modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .
Biochemical Pathways
The activation of AMPK by Adenosine 5’-monophosphate sodium salt initiates signaling cascades that regulate various cellular functions . These include glucose and lipid metabolism, protein synthesis, gene expression, and glucose transport .
Pharmacokinetics
It’s known that it can be used as a substrate by various enzymes such as amp-thymidine kinase, amp deaminase, and 5’-nucleotidase .
Result of Action
The activation of AMPK by Adenosine 5’-monophosphate sodium salt leads to enhanced synthesis of DNA, indicating increased cell proliferation . It also stimulates the proliferation of quiescent cells . Moreover, it reverses malnutrition and starvation-induced immunosuppression .
Action Environment
The action of Adenosine 5’-monophosphate sodium salt can be influenced by various environmental factors. For instance, its efficacy as a substrate can depend on the presence and activity of specific enzymes in the environment . .
Safety and Hazards
Zukünftige Richtungen
Adenosine 5’-monophosphate sodium salt has many uses in nature and is being explored for additional applications. It is used to enhance flavor in meat and poultry soups and as a food additive for specific nutritional purposes . It may also be used as a substrate by a variety of enzymes such as AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase .
Eigenschaften
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWLYWMEGHCZAX-MCDZGGTQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928739 | |
| Record name | Sodium 9-[5-O-(hydroxyphosphinato)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132-00-3, 13474-03-8 | |
| Record name | 5'-Adenylic acid, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium adenosine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 9-[5-O-(hydroxyphosphinato)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADENOSINE PHOSPHATE MONOSODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL2B9QAQ0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How can Adenosine 5'-monophosphate sodium salt be used to determine protein concentration?
A1: Research has shown that Adenosine 5'-monophosphate sodium salt (AMPNa) can be utilized as a probe in synchronous fluorescence spectroscopy for protein quantification. [] AMPNa interacts with proteins like Human Serum Albumin (HSA), forming a non-fluorescent complex. This interaction leads to a measurable change in the fluorescence of the solution. [] The decrease in fluorescence intensity demonstrates a linear relationship with increasing HSA concentration, enabling the development of a quantitative method for protein determination. [] This approach has shown promising results in analyzing biological samples such as serum, urine, and saliva. []
Q2: Beyond its role as a probe, does Adenosine 5'-monophosphate sodium salt have other applications in materials science?
A2: Yes, Adenosine 5'-monophosphate sodium salt (AMP) has been successfully employed as an organic phosphorus source in the solvothermal synthesis of hydroxyapatite (HAP) nanostructures. [] This method utilizes the biomolecule as a precursor for HAP formation, resulting in various morphologies like nanoparticles, microtubes, nanorods, and flower-like hierarchical structures. [] The choice of solvent during synthesis significantly influences the final morphology of the HAP nanostructures. [] This green and surfactant-free approach highlights the versatility of AMP in material science applications.
Q3: Are there any known studies investigating the potential bitterness-blocking properties of Adenosine 5'-monophosphate sodium salt?
A3: While specific details about the bitterness-blocking mechanism and efficacy are not provided in the abstracts, one study mentions the synthesis of a new bitterness blocker identified as Adenosine 5'-monophosphate sodium salt. [] This suggests ongoing research exploring its potential in masking undesirable tastes, possibly in food or pharmaceutical applications. Further investigations are needed to elucidate its effectiveness and safety profile for such purposes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



